molecular formula C20H24ClN3O3 B5385063 2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide

2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B5385063
M. Wt: 389.9 g/mol
InChI Key: NGQUACYVKGNZIF-UHFFFAOYSA-N
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Description

2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide is a synthetic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide typically involves the reaction of 4-(4-chlorophenyl)piperazine with 2,5-dimethoxyphenylacetyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Biology: The compound is used in biological studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Industry: It is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets in the body. The compound is believed to interact with neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions. The exact pathways and molecular targets are still under investigation, but it is thought to affect serotonin and dopamine receptors.

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: A related compound with similar structural features, used as an antihistamine.

    Fluoxetine: Another piperazine derivative with antidepressant properties.

    Risperidone: A piperazine-containing antipsychotic drug.

Uniqueness

2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide is unique due to its specific combination of the piperazine ring with the 2,5-dimethoxyphenyl group, which imparts distinct pharmacological properties

Properties

IUPAC Name

2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O3/c1-26-17-7-8-19(27-2)18(13-17)22-20(25)14-23-9-11-24(12-10-23)16-5-3-15(21)4-6-16/h3-8,13H,9-12,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQUACYVKGNZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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